REACTION_CXSMILES
|
[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[C:6](N)[CH:5]=1)(=[O:3])[CH3:2].B(F)(F)[F:20].F.N([O-])=O.[Na+]>O1CCCC1.O>[C:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[C:6]([F:20])[CH:5]=1)(=[O:3])[CH3:2] |f:1.2,3.4|
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Name
|
|
Quantity
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8.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)OC)N
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Name
|
|
Quantity
|
38.5 mL
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Type
|
reactant
|
Smiles
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B(F)(F)F.F
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Name
|
|
Quantity
|
28 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
9.5 mL
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Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
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Name
|
|
Quantity
|
4.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
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Details
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The mixture was then stirred for a further period of 20 minutes at 0° - 5°C
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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whilst maintaining the temperature of the reaction mixture below 5°C
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Type
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FILTRATION
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Details
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The resulting diazonium fluoroborate was collected by filtration
|
Type
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WASH
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Details
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washed with hydrofluoroboric acid (20 ml. of 10% w/v acid)
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Type
|
DRY_WITH_MATERIAL
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Details
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with methanol/ether (60 ml. of 10% methanol in ether), and finally dried in vacuo
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Type
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TEMPERATURE
|
Details
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was refluxed for 45 minutes
|
Duration
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45 min
|
Type
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CUSTOM
|
Details
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after which the xylene was removed by distillation in vacuo
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Type
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EXTRACTION
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Details
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The residue was extracted with hot benzene
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Type
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EXTRACTION
|
Details
|
The resulting extract
|
Type
|
TEMPERATURE
|
Details
|
was cooled
|
Type
|
WASH
|
Details
|
washed with dilute aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
water, dried over anhydrous sodium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
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DISTILLATION
|
Details
|
The residue was distilled in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a product, b.p. 146° - 156°C./0.2 mm
|
Type
|
TEMPERATURE
|
Details
|
on cooling
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Type
|
CUSTOM
|
Details
|
This product was recrystallized from ethanol
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)OC)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |